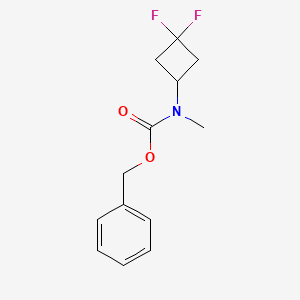
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15F2NO2 . It has a molecular weight of 255.26 . The compound is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further attached to a 3,3-difluorocyclobutyl group . The compound contains a total of 31 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 (thio-) carbamate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.24 . The compound is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.科学的研究の応用
Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination
Research highlights the application of related structural motifs in enantioselective catalysis. For instance, a study explored the Gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes, demonstrating how catalysts can induce high enantioselectivity in the formation of complex molecules, which is a fundamental process in synthetic organic chemistry (Zhang, Bender, & Widenhoefer, 2007).
Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks
Another study detailed the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, a key synthetic strategy for producing a variety of functionalized compounds, including those with carbamate groups. This approach demonstrates the versatility of 3,3-difluorocyclobutyl motifs in synthesizing a wide array of chemical entities for further applications (Ryabukhin et al., 2018).
Stabilization of Polyurethane to Thermal Degradation
In the context of materials science, the substitution of hydrogen in the carbamate group with alkyl groups, such as methyl or benzyl, was shown to significantly enhance the thermal stability of polyurethanes. This research provides insights into how chemical modifications can improve the performance of polymeric materials (Beachell & Son, 1964).
Novel Syntheses and Applications in Organic Chemistry
The exploration of novel synthetic pathways for carbamates and their applications in organic chemistry has been a subject of continuous interest. Studies have developed efficient methods for the synthesis of carbamates, showcasing their potential in creating a variety of biologically active compounds and materials with unique properties (Lanzillotto et al., 2015).
One-Pot Synthesis of Carbamates from Amines, CO2, and Alcohols
Research on heterogeneous catalysts, such as CeO2, has enabled the efficient one-pot synthesis of carbamates from amines, CO2, and alcohols. This method represents an environmentally friendly approach to carbamate synthesis, highlighting the potential for sustainable chemical processes (Honda et al., 2011).
特性
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-16(11-7-13(14,15)8-11)12(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDVFJSXZJYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
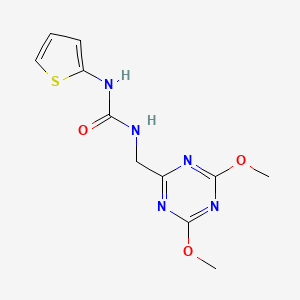

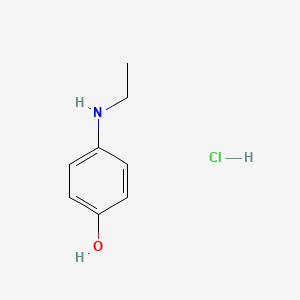
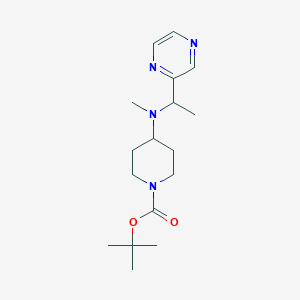
![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2442492.png)
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2442496.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)
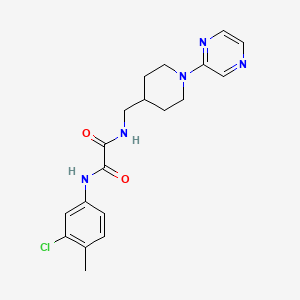
![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)
![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)
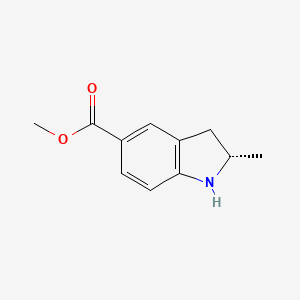
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)
